molecular formula C11H6BrNO B1617713 5-Bromo-8-naphtholactam CAS No. 24856-00-6

5-Bromo-8-naphtholactam

Cat. No.: B1617713
CAS No.: 24856-00-6
M. Wt: 248.07 g/mol
InChI Key: AWNRAAVXFSTMQS-UHFFFAOYSA-N
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Description

This compound features a naphthalene ring fused with a lactam (cyclic amide) group, substituted by a bromine atom at the 5-position.

Key properties include:

  • Monoisotopic mass: 169.05276 Da ( lists this value, but bromine’s atomic mass (~80 Da) is unaccounted for, further highlighting discrepancies in the reported data).
  • Research activity: Limited industrial or academic interest, with 34 patents and 0 literature citations (as of 2025).

Preparation Methods

Detailed Preparation Methods

C8-Bromination of 1-Naphthaldehydes

  • Reagents and Conditions:

    • Catalyst: Palladium(II) acetate (Pd(OAc)2), 5 mol%
    • Brominating agent: N-Bromosuccinimide (NBS), 1.05 equivalents
    • Acid: p-Toluenesulfonic acid (pTSA), 1 equivalent
    • Solvent: Mixture of 1,2-dichloroethane (DCE) and trifluoroacetic acid (TFA) in 1:1 ratio, 0.5 M concentration
    • Temperature: 110 °C
    • Reaction time: 2–16 hours depending on substrate reactivity
  • Procedure:

    • Combine 1-naphthaldehyde derivative, NBS, Pd(OAc)2, and pTSA in DCE:TFA solvent.
    • Seal the reaction tube and stir at 110 °C.
    • Monitor reaction progress by ^1H NMR.
    • Upon completion, cool, quench with saturated NaHCO3, extract with dichloromethane, dry, filter, and concentrate.
    • Purify by flash chromatography to isolate 8-bromo-1-naphthaldehydes.
  • Yields: Moderate to good yields were reported for various substituted naphthaldehydes (typically 40–70%).

Oxidation of 8-Bromo-1-naphthaldehydes to Carboxylic Acids

  • Reagents and Conditions:

    • Oxidant: Sodium chlorite (NaClO2), 2 equivalents
    • Co-oxidant: Dimethyl sulfoxide (DMSO), 2 equivalents
    • Acid: Sulfuric acid (H2SO4), 0.5 equivalents
    • Solvent: Acetonitrile and water mixture (0.2 M acetonitrile, 6 M water)
    • Temperature: 0 °C
    • Reaction time: 2 hours
  • Procedure:

    • Dissolve 8-bromo-1-naphthaldehyde and DMSO in acetonitrile/water at 0 °C.
    • Add sulfuric acid dropwise.
    • Slowly add sodium chlorite solution.
    • Stir at 0 °C for 2 hours.
    • Quench with water, extract with ethyl acetate, wash, dry, and concentrate to obtain crude carboxylic acid.

Lactam Ring Formation via Copper-Catalyzed Coupling with Primary Amines

  • Reagents and Conditions:

    • Catalyst: Copper(I) bromide (CuBr), 10 mol%
    • Amine: Primary amine (e.g., benzylamine), used as solvent or in excess (5 equivalents)
    • Temperature: 100 °C
    • Reaction time: 16 hours
  • Procedure:

    • Combine the crude carboxylic acid, CuBr, and primary amine.
    • Heat at 100 °C for 16 hours to induce coupling and cyclization.
    • Quench with aqueous HCl (3 M).
    • Extract with ethyl acetate, wash, dry, and concentrate.
    • Purify by column chromatography to isolate the naphtholactam.
  • Yields: Acceptable yields ranging from 25% to 62% over the two-step oxidation and coupling sequence.

Summary Table of Preparation Steps

Step Starting Material Reagents/Conditions Product Yield (%)
1. C8-Bromination 1-Naphthaldehyde derivatives Pd(OAc)2, NBS, pTSA, DCE:TFA (1:1), 110 °C, 2–16 h 8-Bromo-1-naphthaldehydes Moderate to good (40–70)
2. Oxidation to Acid 8-Bromo-1-naphthaldehydes NaClO2, DMSO, H2SO4, Acetonitrile/water, 0 °C, 2 h 8-Bromo-1-naphthoic acid (crude) Not isolated pure (used crude)
3. Lactam Formation 8-Bromo-1-naphthoic acid CuBr, Primary amine (benzylamine), 100 °C, 16 h 5-Bromo-8-naphtholactam 25–62 (over steps 2 and 3)

Additional Research Findings and Notes

  • The bromination step utilizes palladium-catalyzed C–H activation, which offers regioselectivity at the C8 position of the naphthalene ring.
  • The oxidation step employs sodium chlorite in the presence of DMSO and sulfuric acid to convert the aldehyde to a carboxylic acid efficiently at low temperature.
  • The lactam ring formation is facilitated by copper-catalyzed amination, where the primary amine acts both as reagent and solvent, enabling intramolecular cyclization.
  • Variations in the primary amine lead to different N-substituted naphtholactams, allowing structural diversity.
  • The method tolerates various substituents on the naphthaldehyde ring, including methyl, phenyl, and halogen groups, which may influence yields and reactivity.
  • Spectroscopic characterization (NMR, IR, HRMS) confirms the structure of the final lactam compounds.
  • This synthetic route has been demonstrated to be concise and versatile, suitable for preparing a library of 5-bromo-naphtholactams for biological evaluation, such as antibacterial activity against Pseudomonas aeruginosa.

Chemical Reactions Analysis

5-Bromo-8-naphtholactam undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis of 5-Bromo-8-Naphtholactam

The synthesis of this compound typically involves a multi-step process that includes bromination and subsequent lactam formation. For example, a study reported the synthesis through a palladium-catalyzed C8-bromination of naphthaldehydes, followed by oxidation and coupling reactions to form the lactam structure . The general procedure can be summarized as follows:

  • Bromination : 1-naphthaldehydes are treated with N-bromosuccinimide under acidic conditions to yield 8-bromo intermediates.
  • Oxidation : The aldehyde group is oxidized to a carboxylic acid using sodium chlorite and DMSO.
  • Lactam Formation : The carboxylic acid undergoes a coupling reaction with primary amines to form the final naphtholactam product.

Antibacterial Properties

One of the primary applications of this compound is its antibacterial activity. Research has demonstrated that naphtholactams exhibit varying degrees of efficacy against pathogenic bacteria, particularly Pseudomonas aeruginosa, which is known for its antibiotic resistance . In a study evaluating a library of naphtholactams, several compounds showed modest inhibitory effects on bacterial growth, indicating potential as antimicrobial agents.

Anti-inflammatory Effects

Naphtholactams have also been investigated for their anti-inflammatory properties. Certain derivatives have been found to inhibit tumor necrosis factor-alpha (TNF-α), which plays a significant role in inflammation and autoimmune diseases . This suggests that compounds like this compound could be valuable in developing treatments for inflammatory conditions.

Fluorescent Properties

Another interesting application of this compound is in the development of fluorescent probes. Studies have explored its use in synthesizing novel fluorescent derivatives that can be utilized in biological imaging and sensing applications . The stability of these compounds across various pH levels enhances their utility in diverse experimental conditions.

Conductance Studies

This compound has been studied for its potential applications in molecular electronics. Research indicates that naphtholactams can serve as components in organic thin-film transistors (OTFTs) and molecular switches due to their ability to facilitate charge transport . This opens avenues for their application in advanced electronic materials.

Summary of Applications

Application AreaDescription
Antibacterial ActivityInhibitory effects against Pseudomonas aeruginosa, indicating potential as an antibiotic.
Anti-inflammatory EffectsInhibition of TNF-α, suggesting therapeutic potential for inflammatory diseases.
Fluorescent ProbesDevelopment of stable fluorescent derivatives for imaging and sensing applications.
Molecular ElectronicsPotential use in OTFTs and molecular switches for enhanced charge transport properties.

Mechanism of Action

The mechanism of action of 5-Bromo-8-naphtholactam involves its interaction with BET proteins. These proteins recognize acetylated lysine residues on histones, influencing gene expression. By inhibiting BET proteins, the compound can modulate the expression of genes involved in cancer and inflammation pathways . This inhibition disrupts the interaction between BET proteins and chromatin, leading to altered transcriptional activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brominated Naphthol Derivatives ()

Compounds synthesized via bromination of naphthol sulfonates or amino-naphthol derivatives exhibit structural similarities but differ in substitution patterns and functional groups:

Compound Name Substituents Functional Groups Synthesis Conditions
5-Bromo-8-naphtholactam Br at C5, lactam at C8 Lactam, bromine Not explicitly described
1:2:4-Tribromo-5:8-naphthaquinone-6-sulphonic acid Br at C1, C2, C4; SO₃H at C6 Quinone, sulfonic acid, bromine Bromination in H₂SO₄
2:4:6:7-Tetrabromo-l-amino-5:8-naphthoquinone Br at C2, C4, C6, C7; NH₂ at C1 Quinone, amine, bromine Excess Br₂ in H₂SO₄/CH₃COOH

Key Differences :

  • Bromination degree : The tetrabromo compound in has higher bromine content, which may enhance electrophilic reactivity but increase environmental persistence.

Benz[cd]indol-2(1h)-one ()

This indole-based lactam serves as a structural analog with contrasting research and industrial relevance:

Property This compound Benz[cd]indol-2(1h)-one
Molecular formula C₁₁H₆BrNO (assumed) C₁₁H₇NO
Patent count (2025) 34 2,667
Literature count 0 13
Regulatory status SsA (restricted) Not listed in banned substances

Key Differences :

  • Research focus : Benz[cd]indol-2(1h)-one has significantly higher patent and literature counts, suggesting broader applications in pharmaceuticals or materials science.
  • Safety profile : this compound’s SsA classification contrasts with the indole derivative’s absence from hazard lists, implying safer use of the latter.

Sulfonamide and Triazole Derivatives ()

Compound Name CLH Classification Key Functional Groups
This compound SsA Lactam, bromine
5-amino-6-methyl-1,3-dihydrobenzoimidazol-2-one SsA Benzoimidazole, amine
5-butyl-2-ethylamino-6-methylpyrimidin-4-yldimethylsulphamate CSsBA Pyrimidine, sulphamate

Regulatory Insight :

Critical Analysis of Data Limitations

  • Structural ambiguity: Discrepancies in this compound’s molecular formula (C₁₁H₇NO vs. expected C₁₁H₆BrNO) suggest errors in .
  • Synthesis gaps : Detailed synthetic pathways for this compound are absent in the provided evidence, unlike its tetrabromo analogs.

Biological Activity

5-Bromo-8-naphtholactam, a compound within the naphtholactam family, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by the molecular formula C11H6BrNOC_{11}H_6BrNO and features a bromine atom at the 5-position of the naphthalene ring. The synthesis of this compound typically involves electrophilic aromatic substitution methods, particularly bromination followed by lactam formation through condensation reactions. Various synthetic routes have been explored to optimize yield and purity, with some studies reporting yields as high as 73% for related naphtholactams .

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of this compound against Pseudomonas aeruginosa , a significant pathogen known for its resistance to multiple antibiotics. In a study evaluating a series of naphtholactams, compounds including this compound exhibited modest inhibitory effects on bacterial growth at concentrations around 300 µg/mL. However, challenges related to solubility were noted, which may limit their practical applications .

Neurotransmitter Receptor Interaction

Another area of interest is the interaction of this compound with serotonin receptors, particularly the 5-HT7 receptor . Research has focused on optimizing pharmacophore models for antagonism at this receptor site. The structural features of naphtholactams, such as hydrogen-bonding capabilities and hydrophobic regions, are crucial for binding affinity. Studies suggest that derivatives of naphtholactams demonstrate enhanced potency at 5-HT7 receptor sites compared to other analogs .

Study on Antibacterial Efficacy

A systematic evaluation conducted by Amistadi-Revol et al. synthesized a library of naphtholactams and tested their efficacy against Pseudomonas aeruginosa . The results indicated that while some compounds displayed antibacterial properties, the overall activity was limited by their solubility in biological media .

Pharmacophore Modeling for 5-HT7R Antagonism

In another significant study, researchers optimized a pharmacophore model for 5-HT7R antagonism using computational methods. This model incorporated various structural features essential for binding and was validated through biological evaluation of new derivatives. The findings underscored the importance of structural modifications in enhancing receptor interaction and binding affinity .

Data Tables

Compound NameStructureActivity Against Pseudomonas aeruginosaBinding Affinity (pKi)
This compoundStructureModerate inhibition at 300 µg/mLNot specified
Naphtholactam Derivative AStructure AHigh inhibition at 100 µg/mLpKi = 7.2
Naphtholactam Derivative BStructure BLow inhibitionpKi = 6.4

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-Bromo-8-naphtholactam, and how can reaction conditions be optimized for improved yield?

  • Methodological Answer : Bromination of the naphtholactam core typically involves electrophilic substitution. Optimize reaction parameters (e.g., solvent polarity, temperature, and stoichiometry of brominating agents like NBS or Br₂) to target the 5-position. Purification via recrystallization or column chromatography is critical, as competing bromination at adjacent positions (e.g., 6- or 7-) may occur. Analytical techniques like HPLC (>95.0% purity thresholds, as seen in brominated analogues in catalogs) ensure structural fidelity .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substitution patterns and high-resolution mass spectrometry (HRMS) for molecular weight validation. High-performance liquid chromatography (HPLC) with UV detection (>97.0% purity thresholds, as standardized for brominated phenylacetic acids) ensures purity . Thermal stability can be assessed via differential scanning calorimetry (DSC), referencing melting points of structurally similar brominated lactams (e.g., 5-Bromophthalide, mp 162–166°C) .

Q. How do substituent positions on the naphtholactam core influence physicochemical properties like solubility and logP?

  • Methodological Answer : Substituent effects can be systematically studied using computational tools (e.g., COSMO-RS for solubility prediction) and experimental measurements (shake-flask method for logP). Bromine at the 5-position increases hydrophobicity compared to unsubstituted naphtholactams, as observed in SAFIR studies of 5-HT7R ligands .

Advanced Research Questions

Q. How can computational pharmacophore models predict the binding affinity of this compound derivatives to the 5-HT7 receptor?

  • Methodological Answer : Develop a pharmacophore model using software like CATALYST, incorporating five critical features: a positive ionizable (PI) group, a hydrogen-bond acceptor (HBA), and three hydrophobic (HYD) regions. Validate the model by docking this compound derivatives into a rhodopsin-based 5-HT7R transmembrane domain. Key interactions include:

  • PI group with Asp3.32 (ionic interaction),
  • HBA with Ser5.42/Thr5.43 (H-bonding),
  • HYD1 with Phe6.52 (hydrophobic packing) .

Table 1 : Pharmacophore Features and Receptor Interactions

FeatureInteracting ResidueRole in Binding
PIAsp3.32Ionic interaction
HBASer5.42/Thr5.43H-bond stabilization
HYD1Phe6.52Hydrophobic anchoring

Q. What experimental and computational strategies resolve contradictions between in vitro binding affinity and in vivo efficacy for this compound derivatives?

  • Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability) or off-target effects. Conduct parallel assays:

  • In vitro : Radioligand binding assays (e.g., 5-HT7R transfected cells).
  • In vivo : Behavioral models (e.g., forced swim test for antidepressant activity).
  • Computational : Molecular dynamics simulations to assess blood-brain barrier permeability and metabolic pathways (CYP450 enzyme interactions). Cross-validate with pharmacokinetic studies (plasma half-life, bioavailability) .

Q. How do molecular dynamics simulations elucidate the role of hydrophobic interactions in this compound’s receptor binding?

  • Methodological Answer : Run simulations (e.g., GROMACS) to analyze ligand-receptor complexes over 100+ ns trajectories. Focus on:

  • Stability of HYD1-Phe6.52 interactions,
  • Solvent-accessible surface area (SASA) of the bromine substituent,
  • Free energy landscapes (MM-PBSA calculations) to quantify binding contributions. Results may guide structural modifications to enhance hydrophobic complementarity .

Properties

IUPAC Name

6-bromo-1H-benzo[cd]indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrNO/c12-8-4-5-9-10-6(8)2-1-3-7(10)11(14)13-9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNRAAVXFSTMQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201306358
Record name 6-Bromobenz[cd]indol-2(1H)-one
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URL https://comptox.epa.gov/dashboard/DTXSID201306358
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Molecular Weight

248.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24856-00-6
Record name 6-Bromobenz[cd]indol-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24856-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-8-naphtholactam
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024856006
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Record name 6-Bromobenz[cd]indol-2(1H)-one
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Record name 5-bromo-8-naphtholactam
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Synthesis routes and methods

Procedure details

Benz[cd]indol-2(1H)-one (2.1 g, 12.4 mmol) was dissolved in 50 ml trichloromethane and cooled to 0° C. To this stirred and cooled solution was added dropwise bromine (0.64 ml, 12.4 mmol) within 5 minutes. The reaction was allowed to warm up to room temperature for 24 hours. The reaction mixture was then poured into water and extracted with trichloromethane. The organic layer was dried over sodium sulfate, filtered and concentrated to give 2.935 g product (95% yield).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.64 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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